216699-35-3
Overview
Description
The compound with the Chemical Abstracts Service number 216699-35-3 is known as 5-carboxy-X-rhodamine. This compound is a rhodamine dye, which is widely used in various scientific fields due to its strong fluorescence properties. The molecular formula of 5-carboxy-X-rhodamine is C₃₃H₃₀N₂O₅, and it has a molecular weight of 534.61 g/mol .
Mechanism of Action
Target of Action
5-Carboxy-X-Rhodamine, also known as 5-ROX, primarily targets nucleic acids and proteins . It is used for oligonucleotide labeling and automated DNA sequencing applications . It can also be used to label proteins .
Mode of Action
5-ROX interacts with its targets through amine coupling . It forms 5-ROX derivatized compounds such as proteins, nucleic acids, and drugs that may be analyzed by fluorescence resonance energy transfer (FRET) and fluorescence quenching applications . The carboxylic acid of 5-ROX is used for oligonucleotide labeling and automated DNA sequencing applications .
Biochemical Pathways
5-ROX is involved in the fluorescence labeling of biomolecules, which is a key process in many biochemical pathways. It acts as a donor molecule in FRET imaging coupled with porphyrins . The fluorescence labeling allows for the visualization and tracking of these biomolecules, aiding in the understanding of their function and interaction within the biological system.
Pharmacokinetics
It is known that 5-rox is a stable, long-wavelength, water-soluble fluorophore , which suggests that it may have good bioavailability
Result of Action
The result of 5-ROX’s action is the successful labeling of target biomolecules, enabling their detection and analysis. This is particularly useful in DNA sequencing applications, where the fluorescence of 5-ROX allows for the identification of specific nucleotide sequences .
Action Environment
The action of 5-ROX can be influenced by environmental factors. For instance, it is recommended to store 5-ROX in a refrigerator (-5 to -30°C) and away from light , suggesting that temperature and light exposure may affect its stability and efficacy. Additionally, the fluorescence spectra of 5-ROX conjugates are longer-wavelength than those of Lisaamine™ rhodamine B conjugates, but somewhat shorter-wavelength than those of Texas Red™ conjugates , indicating that the spectral environment could also influence its action.
Biochemical Analysis
Biochemical Properties
5-ROX plays a significant role in biochemical reactions. It is predominantly used for labeling peptides and proteins . The compound interacts with these biomolecules through covalent bonding, which allows it to serve as a fluorescent label . The nature of these interactions is primarily based on the chemical structure of 5-ROX, which enables it to bind to the amino groups of peptides and proteins .
Cellular Effects
In cellular processes, 5-ROX is used as a fluorescent label for covalently labeling proteins and alkylaminomodified nucleic acids . It influences cell function by providing a means to visualize and track these biomolecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .
Molecular Mechanism
At the molecular level, 5-ROX exerts its effects through binding interactions with biomolecules. It is an amine-reactive form of carboxy-X-rhodamine, which means it can form covalent bonds with the amino groups of proteins and nucleic acids . This allows 5-ROX to be used as a fluorescent label in various biochemical applications .
Transport and Distribution
The transport and distribution of 5-ROX within cells and tissues are determined by its role as a fluorescent label. When bound to proteins or nucleic acids, the distribution of 5-ROX will follow the transport and localization of these biomolecules within the cell .
Subcellular Localization
The subcellular localization of 5-ROX is dependent on the biomolecule it is bound to. As a fluorescent label, it can be directed to specific compartments or organelles based on the localization signals of the protein or nucleic acid it is attached to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carboxy-X-rhodamine typically involves the reaction of rhodamine derivatives with carboxylating agents under controlled conditions. The process often requires the use of solvents such as dimethyl sulfoxide or methanol, and the reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 5-carboxy-X-rhodamine involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-carboxy-X-rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core.
Substitution: The aromatic rings in 5-carboxy-X-rhodamine can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide or methanol, under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-carboxy-X-rhodamine is extensively used in scientific research due to its strong fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-carboxy-X-rhodamine include:
6-carboxy-X-rhodamine: Another rhodamine dye with similar fluorescence properties.
Tetramethylrhodamine: A rhodamine derivative used in similar applications.
Rhodamine B: A widely used rhodamine dye with strong fluorescence
Uniqueness
5-carboxy-X-rhodamine is unique due to its specific absorption and emission wavelengths, which make it particularly useful in applications requiring precise fluorescence detection. Its carboxyl group also allows for easy conjugation to other molecules, enhancing its versatility in various scientific fields .
Properties
IUPAC Name |
3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMOMJDNDFGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314908 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216699-35-3 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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